2-Amino-4-cyclopentylbutanoic acid hydrochloride

Catalog No.
S14040359
CAS No.
M.F
C9H18ClNO2
M. Wt
207.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-cyclopentylbutanoic acid hydrochloride

Product Name

2-Amino-4-cyclopentylbutanoic acid hydrochloride

IUPAC Name

2-amino-4-cyclopentylbutanoic acid;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-5-7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H

InChI Key

WMUHBFKKGVDRFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N.Cl

2-Amino-4-cyclopentylbutanoic acid hydrochloride is a chemical compound characterized by its unique structure, which consists of an amino group attached to a cyclopentyl group and a butanoic acid backbone. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and therapeutic uses.

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  • Biology: The compound is investigated for its potential effects on biological systems, particularly regarding enzyme interactions and receptor activity.
  • Medicine: It is explored for therapeutic applications, including its role as a precursor in drug development.
  • Industry: The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing complex molecules.
  • Research indicates that 2-amino-4-cyclopentylbutanoic acid hydrochloride exhibits notable biological activity. It has been studied for its interactions with various enzymes and receptors, suggesting potential roles in modulating biological pathways. Its structural features may influence its binding affinity and specificity towards certain molecular targets, which is a key consideration in drug development.

    The synthesis of 2-amino-4-cyclopentylbutanoic acid hydrochloride generally involves the following steps:

    • Starting Materials: The synthesis begins with readily available precursors such as cyclopentylamine and butanoic acid derivatives.
    • Formation of Intermediate: Cyclopentylamine reacts with a butanoic acid derivative under controlled conditions to produce an intermediate compound.
    • Hydrochloride Formation: The intermediate is subsequently treated with hydrochloric acid to yield the hydrochloride salt of 2-amino-4-cyclopentylbutanoic acid.

    This synthetic route is advantageous due to the accessibility of starting materials and the straightforward reaction conditions.

    Studies on the interaction of 2-amino-4-cyclopentylbutanoic acid hydrochloride with biological targets reveal insights into its mechanism of action. The compound may influence various biochemical pathways, including those related to amino acid metabolism and signal transduction. Understanding these interactions is critical for evaluating its therapeutic potential and safety profile.

    Several compounds share structural similarities with 2-amino-4-cyclopentylbutanoic acid hydrochloride. Notable similar compounds include:

    • (2R)-2-amino-3-sulfanylpropanoic acid hydrate hydrochloride
    • (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride
    • (S)-2-amino-4-phenylbutanoic acid hydrochloride

    Uniqueness

    The uniqueness of 2-amino-4-cyclopentylbutanoic acid hydrochloride lies in its specific cyclopentyl group attached to the butanoic acid backbone. This structural feature differentiates it from other similar compounds, contributing to its distinct chemical properties and potential biological activities. Its unique configuration may influence its pharmacokinetics and pharmacodynamics compared to related compounds.

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    207.1026065 g/mol

    Monoisotopic Mass

    207.1026065 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-10-2024

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